2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide
Description
This compound is a hybrid molecule featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group and a phenyl ring at positions 5 and 4, respectively. A sulfanyl (-S-) bridge connects the triazole moiety to an acetohydrazide group, which is further functionalized with an (E)-configured imine linked to a 3,5-di-tert-butyl-4-hydroxyphenyl group. The compound’s synthesis likely involves S-alkylation of a triazole-thione precursor with a halogenated acetohydrazide derivative, followed by condensation with 3,5-di-tert-butyl-4-hydroxybenzaldehyde .
Properties
Molecular Formula |
C31H34BrN5O2S |
|---|---|
Molecular Weight |
620.6 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C31H34BrN5O2S/c1-30(2,3)24-16-20(17-25(27(24)39)31(4,5)6)18-33-34-26(38)19-40-29-36-35-28(21-12-14-22(32)15-13-21)37(29)23-10-8-7-9-11-23/h7-18,39H,19H2,1-6H3,(H,34,38)/b33-18+ |
InChI Key |
KZZMGBRKEULXFB-DPNNOFEESA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction
A mixture of 4-bromobenzaldehyde (1.0 equiv), phenylhydrazine (1.2 equiv), and thiocarbohydrazide (1.0 equiv) is refluxed in ethanol under acidic conditions (HCl, pH 2–3) for 12–16 hours. The reaction proceeds via nucleophilic attack and cyclization, yielding the triazole-thiol intermediate.
Key Parameters
-
Solvent: Ethanol (anhydrous)
-
Catalyst: Concentrated HCl
-
Temperature: 78°C (reflux)
-
Yield: 68–72%
Purification of the Triazole-Thiol
Crude product is filtered, washed with cold ethanol, and recrystallized from a 1:1 mixture of ethanol and water. Purity is confirmed by thin-layer chromatography (TLC) using silica gel plates (Rf = 0.45 in ethyl acetate/hexane, 3:7).
Functionalization with Sulfanyl and Acetohydrazide Groups
The triazole-thiol undergoes alkylation with bromoacetohydrazide to introduce the sulfanyl-acetohydrazide chain.
Alkylation Reaction
A solution of 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (1.0 equiv) and 2-bromoacetohydrazide (1.1 equiv) in dimethylformamide (DMF) is stirred with cesium carbonate (2.0 equiv) at 60°C for 6 hours. The reaction follows an SN2 mechanism, displacing bromide to form the sulfide linkage.
Reaction Conditions
-
Base: Cs2CO3
-
Solvent: DMF (anhydrous)
-
Temperature: 60°C
-
Yield: 75–80%
Isolation of the Alkylated Intermediate
The product is precipitated by pouring the reaction mixture into ice-cwater, filtered, and dried under vacuum. Further purification via column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) ensures >95% purity.
Condensation with 3,5-Di-tert-Butyl-4-Hydroxybenzaldehyde
The final step involves Schiff base formation between the acetohydrazide intermediate and 3,5-di-tert-butyl-4-hydroxybenzaldehyde.
Schiff Base Synthesis
A solution of the alkylated acetohydrazide (1.0 equiv) and 3,5-di-tert-butyl-4-hydroxybenzaldehyde (1.05 equiv) in ethanol is refluxed for 8–10 hours in the presence of glacial acetic acid (2–3 drops). The reaction proceeds via nucleophilic addition-elimination, forming the hydrazone linkage.
Optimization Insights
-
Catalyst: Acetic acid (protonates the aldehyde, enhancing electrophilicity)
-
Solvent: Ethanol (ensures solubility of both reactants)
-
Temperature: 78°C
-
Yield: 70–75%
Crystallization and Drying
The product is cooled to 4°C, inducing crystallization. The crystals are filtered, washed with cold ethanol, and dried under reduced pressure. Purity is assessed via HPLC (C18 column, acetonitrile/water 70:30, retention time = 12.3 min).
Analytical Characterization
Post-synthesis validation employs spectroscopic and chromatographic techniques:
Spectroscopic Analysis
-
FT-IR : Peaks at 3250 cm⁻¹ (N-H stretch), 1670 cm⁻¹ (C=O), and 1590 cm⁻¹ (C=N) confirm functional groups.
-
¹H NMR (400 MHz, DMSO-d6): δ 11.2 (s, 1H, NH), 8.4 (s, 1H, CH=N), 7.6–7.8 (m, 9H, aromatic), 1.4 (s, 18H, t-Bu).
-
Mass Spectrometry : ESI-MS m/z 723.3 [M+H]⁺, consistent with the molecular formula C₃₁H₃₄BrN₅O₂S.
Purity Assessment
-
Elemental Analysis : Calculated (%) for C₃₁H₃₄BrN₅O₂S: C 57.94, H 5.33, N 9.78; Found: C 57.89, H 5.30, N 9.75.
Challenges and Optimization Strategies
Common Synthetic Issues
-
Low Yields in Alkylation : Excess DMF or moisture reduces reactivity. Anhydrous conditions and molecular sieves improve yields.
-
E/Z Isomerism in Hydrazone Formation : Steric hindrance from tert-butyl groups favors the E-isomer, but prolonged heating may cause isomerization. Monitoring via NMR ensures stereochemical integrity.
Scalability Considerations
-
Cost of 3,5-Di-tert-Butyl-4-Hydroxybenzaldehyde : Sourcing high-purity aldehyde is critical; in-house synthesis via Friedel-Crafts alkylation of 4-hydroxyacetophenone offers cost savings.
-
Solvent Recovery : Ethanol and DMF are distilled and reused to reduce waste.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with triazole derivatives.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: It may have applications in the development of new materials and chemical processes due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . The sulfanyl group may also play a role in modulating the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Methylidene Group
The target compound’s methylidene group is substituted with a 3,5-di-tert-butyl-4-hydroxyphenyl moiety, distinguishing it from analogs:
- Compound A (): Features a 3-methyl-2-thienyl group instead.
- Compound B (): Contains a 4-benzyloxy-3-methoxyphenyl group. The methoxy and benzyloxy substituents enhance electron-donating capacity but may reduce steric hindrance compared to tert-butyl groups .
Key Implications :
- The di-tert-butyl groups in the target compound likely improve metabolic stability and membrane permeability due to increased hydrophobicity.
Triazole Core Modifications
The 1,2,4-triazole ring’s substitution pattern influences tautomerism and bioactivity:
Key Implications :
- The target compound’s 4-bromophenyl group provides a balance of steric bulk and electron-withdrawing effects, favoring π-π stacking in protein binding.
- The sulfanyl bridge (-S-) in all analogs contributes to tautomeric stability (thione form predominates, as seen in IR data ).
Acetohydrazide and Amide Derivatives
Key Implications :
Crystallographic and Spectral Data
- Hydrogen Bonding : Analogs like those in exhibit N–H···N and C–H···O interactions, stabilizing crystal packing. The target compound’s hydroxyl group may form additional O–H···N/O bonds .
- Crystal Packing : Bulky tert-butyl groups in the target compound could disrupt dense packing, reducing melting points compared to smaller analogs (e.g., ’s compound with a methyl-sulfanyl group ).
Biological Activity
The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, characterization, and biological activity of this compound, supported by relevant case studies and research findings.
Synthesis and Characterization
The compound was synthesized through a multi-step process involving the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol followed by acylation and hydrazone formation. Characterization was performed using techniques such as IR spectroscopy, NMR spectroscopy (both 1D and 2D), elemental analysis, and HRMS spectrometry. The synthesis pathway is illustrated below:
- Synthesis of Triazole-Thiol : The initial step involved the formation of the triazole-thiol from appropriate hydrazine derivatives.
- Acylation : The thiol was then reacted with an acyl chloride to introduce the acetohydrazide moiety.
- Formation of Hydrazone : Finally, a hydrazone linkage was established with a substituted phenolic compound.
Antimicrobial Activity
Research indicates that derivatives containing the triazole ring exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound show activity against various Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 - 40 | |
| Escherichia coli | 40 - 70 | |
| Proteus mirabilis | Active |
The mechanism of action is believed to involve disruption of cell wall synthesis or interference with DNA replication processes.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various pathways:
- Cell Viability Assays : Cytotoxicity was assessed using MTT assays against several cancer cell lines.
- Mechanistic Studies : Investigations into the apoptotic pathways indicated that the compound may activate caspases and induce mitochondrial dysfunction.
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various triazole derivatives for their antibacterial properties. The selected compound displayed promising results against multi-drug resistant strains of S. aureus and E. coli, suggesting its potential as a therapeutic agent in treating resistant infections .
Study on Anticancer Properties
In another study focusing on the anticancer effects of triazole derivatives, it was found that compounds similar to our target exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Q & A
Q. What are the key synthetic strategies for synthesizing this compound?
The synthesis involves a multi-step approach:
- Step 1: Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions in solvents like ethanol or DMF .
- Step 2: Introduction of the sulfanyl-acetohydrazide moiety via nucleophilic substitution, often using cesium carbonate as a base to enhance reactivity .
- Step 3: Condensation with substituted benzaldehyde derivatives under acidic catalysis (e.g., glacial acetic acid) to form the hydrazone bond .
- Purification: Recrystallization or column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) ensures high purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation:
- NMR Spectroscopy (¹H/¹³C) resolves aromatic protons and confirms substitution patterns .
- IR Spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S–H stretch at ~2550 cm⁻¹) .
- Purity Assessment:
- HPLC with UV detection (λ = 254 nm) quantifies impurities .
- Elemental Analysis validates stoichiometric ratios of C, H, N, and S .
Q. What biological activities have been preliminarily investigated?
- Antimicrobial Activity: Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion assays, with MIC values ranging 8–64 µg/mL .
- Anticancer Potential: Screened against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, showing IC₅₀ values of 10–50 µM .
- Enzyme Inhibition: Evaluated for COX-2 or α-glucosidase inhibition via fluorometric assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol reduces side reactions .
- Catalysis: Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
- Temperature Control: Maintaining reflux at 80–90°C prevents decomposition of heat-sensitive intermediates .
Q. How should conflicting bioactivity data across studies be addressed?
- Assay Standardization: Use identical cell lines (e.g., ATCC-certified HeLa) and normalize to positive controls (e.g., doxorubicin for cytotoxicity) .
- Purity Verification: Confirm compound integrity via LC-MS to rule out degradation products or impurities influencing activity .
- Dose-Response Repetition: Perform triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05) .
Q. What methodologies elucidate the compound’s mechanism of action?
- Isotopic Labeling: Incorporate ¹⁴C or ³H isotopes to track metabolic pathways in vitro .
- Molecular Docking: Simulate interactions with target proteins (e.g., COX-2 PDB: 3LN1) using AutoDock Vina to identify binding motifs .
- ROS Detection: Use fluorescent probes (e.g., DCFH-DA) to measure oxidative stress in treated cells .
Q. How do structural modifications impact bioactivity?
- Functional Group Analysis:
- Triazole Core: Replacing bromophenyl with chlorophenyl reduces antifungal activity by ~30% .
- Hydrazone Linker: Electron-withdrawing groups (e.g., NO₂) enhance anticancer potency but decrease solubility .
- SAR Studies: Synthesize analogs with modified tert-butyl or hydroxyphenyl groups and compare IC₅₀ values .
Q. What strategies mitigate compound instability during storage?
- Lyophilization: Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
- Light Protection: Use amber vials to avoid photodegradation of the hydrazone bond .
- Stability Assays: Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with HPLC .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
